![molecular formula C12H11BrN4O2 B15044763 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B15044763.png)
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of acetic acid as a solvent and potassium nitrite as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with different functional groups.
Scientific Research Applications
While comprehensive data tables and case studies for "1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione" are not available within the provided search results, the compound is identified as a building block in research . Its potential applications can be inferred from studies of similar compounds, particularly 1H-indazole-3-amine derivatives, which have shown antitumor activity .
Scientific Research Applications
This compound, also known as 1-(6-bromo-1-methyl-indazol-3-yl)hexahydropyrimidine-2,4-dione, is primarily utilized as a building block in chemical synthesis . AChemBlock and other vendors offer this compound for research purposes .
- Building Block for Novel Compounds: This compound can be used to create new chemical entities with potential biological activities .
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Antitumor Research: Research on 1H-indazole-3-amine derivatives indicates that these compounds can be explored for their antitumor properties .
- Compound 6o Study: One study highlights a specific 1H-indazole-3-amine derivative, labeled 6o , which demonstrated a promising inhibitory effect against the K562 cell line (leukemia) . The IC50 value was 5.15 µM, with good selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
- Apoptosis and Cell Cycle Effects: Compound 6o was found to affect apoptosis and the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . It induced apoptosis of K562 cells in a dose-dependent manner and significantly impacted the expression of apoptosis-related proteins .
- Impact on Protein Expression: It can up-regulate the expression level of p53 protein and reduce the expression of MDM2 protein .
Properties
This compound has the following characteristics:
- CAS Number: 2446913-88-6
- Molecular Formula: C12H11BrN4O2
- Molecular Weight: 323.15
- Purity: typically >95% or >96%
Potential Research Directions
Given the presence of the indazole moiety and the observed antitumor activities of related compounds, further research on this compound could explore:
- Synthesis of Analogs: Creating and testing novel analogs with different substitutions to optimize activity and reduce toxicity.
- Target Identification: Identifying the specific molecular targets of indazole derivatives in cancer cells.
- In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
1H-indazole-3-amine derivatives: Exhibits significant antitumor activity against various cancer cell lines.
Uniqueness
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of the indazole and dihydropyrimidine moieties, which may contribute to its diverse biological activities
Properties
Molecular Formula |
C12H11BrN4O2 |
---|---|
Molecular Weight |
323.15 g/mol |
IUPAC Name |
1-(6-bromo-1-methylindazol-3-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H11BrN4O2/c1-16-9-6-7(13)2-3-8(9)11(15-16)17-5-4-10(18)14-12(17)19/h2-3,6H,4-5H2,1H3,(H,14,18,19) |
InChI Key |
FVEJZRXMQPIZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)N3CCC(=O)NC3=O |
Origin of Product |
United States |
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